molecular formula C13H13Br2N3OS B2587298 7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide CAS No. 557084-09-0

7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide

Cat. No.: B2587298
CAS No.: 557084-09-0
M. Wt: 419.14
InChI Key: KYKXYYRASLYCHI-UHFFFAOYSA-N
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Description

7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide is a complex organic compound with a unique structure that includes a bromo group, a methyl group, a phenyl group, and a thiazino-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide typically involves multiple steps:

  • Formation of the Thiazino-triazine Core: : This is achieved through cyclization reactions involving appropriate precursors.

  • Introduction of Functional Groups: : Bromination, methylation, and phenylation steps are carried out to introduce the respective functional groups.

  • Purification: : The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the synthesis may involve optimized reaction conditions such as high-pressure reactors, continuous flow systems, and automated purification processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazino-triazine core.

  • Reduction: : Reduction reactions can occur at the oxo group.

  • Substitution: : The bromo group is reactive and can be substituted with nucleophiles.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

Depending on the reaction conditions and reagents, the compound can form various derivatives with altered functional groups, enhancing its applicability in different fields.

Scientific Research Applications

7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide has diverse applications:

  • Chemistry: : Used as an intermediate in organic synthesis, enabling the creation of more complex molecules.

  • Biology: : May have potential as a biochemical probe due to its reactive functional groups.

  • Medicine: : Investigated for potential therapeutic applications, particularly in targeting specific pathways or receptors.

  • Industry: : Used in materials science for creating polymers with specific properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound's mechanism of action can vary based on its application:

  • Chemical Reactions: : Acts as an electrophile in substitution reactions, reacting with nucleophiles.

  • Biological Applications: : May interact with enzymes or receptors, altering their activity and impacting biological pathways.

  • Therapeutic Potential: : May inhibit or activate specific molecular targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-2-methyl-3-oxo-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide: : Lacks the phenyl group, altering its reactivity and applications.

  • 7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium chloride: : Similar structure but with chloride instead of bromide.

  • 2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide: : Lacks the bromo group, impacting its substitution reactions.

Uniqueness

7-bromo-2-methyl-3-oxo-8-phenyl-4,6,7,8-tetrahydro-3H-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium bromide is unique due to the combination of its functional groups, which allow for versatile chemical reactivity and diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound for scientific research and industrial applications.

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Properties

CAS No.

557084-09-0

Molecular Formula

C13H13Br2N3OS

Molecular Weight

419.14

IUPAC Name

7-bromo-2-methyl-8-phenyl-4,6,7,8-tetrahydro-[1,3]thiazino[3,2-b][1,2,4]triazin-9-ium-3-one;bromide

InChI

InChI=1S/C13H12BrN3OS.BrH/c1-8-12(18)15-13-17(16-8)11(10(14)7-19-13)9-5-3-2-4-6-9;/h2-6,10-11H,7H2,1H3;1H

InChI Key

KYKXYYRASLYCHI-UHFFFAOYSA-N

SMILES

CC1=N[N+]2=C(NC1=O)SCC(C2C3=CC=CC=C3)Br.[Br-]

solubility

not available

Origin of Product

United States

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